

Application Note: Transition Metal-Catalyzed Ring Opening of 4-Fluoro-3-methylanthranil

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzo[c]isoxazole
Cat. No.: B13669252

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Executive Summary

This application note details the methodological framework for utilizing 4-Fluoro-3-methylanthranil (4-F-3-Me-Ant) as a versatile building block in the synthesis of nitrogen-containing heterocycles. While anthranils (2,1-benzisoxazoles) are well-established precursors for

-imino carbenoids, the specific substitution pattern of the 4-fluoro and 3-methyl groups introduces unique electronic and steric parameters.

The 3-methyl group stabilizes the reactive intermediate, preventing premature degradation, while the 4-fluoro substituent—positioned *peri* to the reaction center—modulates electrophilicity and serves as a critical handle for medicinal chemistry (metabolic blocking). This guide focuses on two primary catalytic pathways: Rhodium(III)-catalyzed annulation to access polysubstituted quinolines and Copper(II)-catalyzed C-H amination for indole functionalization.

Chemical Context & Mechanistic Insight

The Substrate: 4-Fluoro-3-methylanthranil

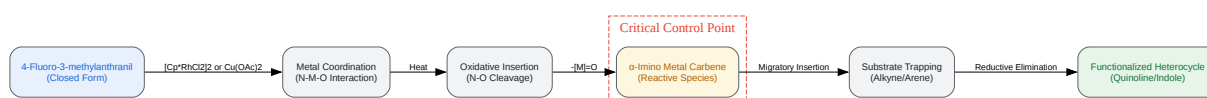
Unlike simple anthranils, 4-F-3-Me-Ant possesses a "masked" 1,3-dipole character that is unlocked only upon metal coordination.

- 3-Methyl Effect: Upon ring opening, this group becomes the -substituent of the resulting metal-carbenoid. This steric bulk disfavors dimerization and promotes cross-reaction with nucleophiles or unsaturated bonds.
- 4-Fluoro Effect: Located at the C4 position (adjacent to the isoxazole bridgehead), the fluorine atom exerts an inductive withdrawing effect (), increasing the electrophilicity of the C3 center. In the final quinoline products, this fluorine maps to the 5-position, a difficult site to access via traditional Friedländer synthesis.

Mechanism of Ring Opening

The reaction is initiated by the oxidative insertion of the transition metal (M) into the weak N–O bond (

). This generates a metallocycle that exists in resonance between a metal-nitrenoid and an -imino metal carbene.



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Figure 1: General mechanistic pathway for transition metal-catalyzed activation of anthranils.

Application 1: Rh(III)-Catalyzed Synthesis of 5-Fluoro-4-methylquinolines

This protocol utilizes the redox-neutral annulation of 4-F-3-Me-Ant with internal alkynes. The reaction is atom-economical, with the N–O bond acting as an internal oxidant to regenerate the active catalyst.

Experimental Protocol

Reaction Scale: 0.2 mmol Time: 16 hours Temperature: 100 °C

Component	Equiv.	Amount	Role
4-Fluoro-3-methylantranil	1.0	30.2 mg	Substrate
Internal Alkyne (e.g., Diphenylacetylene)	1.2	42.7 mg	Coupling Partner
[Cp*RhCl ₂] ₂	2.5 mol%	3.1 mg	Pre-catalyst
AgSbF ₆	10 mol%	6.9 mg	Halide Scavenger / Activator
Cu(OAc) ₂	20 mol%	7.2 mg	Co-catalyst (Optional promoter)
1,2-Dichloroethane (DCE)	N/A	2.0 mL	Solvent (0.1 M)

Step-by-Step Methodology:

- **Catalyst Activation:** In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried screw-cap reaction vial with

and

. Add 1.0 mL of DCE and stir at room temperature for 10 minutes to generate the cationic species

.
- **Substrate Addition:** Add the 4-Fluoro-3-methylantranil, the alkyne, and

- . Rinse the sides of the vial with the remaining 1.0 mL of DCE.
- Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a pre-heated aluminum block at 100 °C. Stir at 600 rpm for 16 hours.
 - Note: The solution typically turns from orange/red to dark brown as the reaction progresses.
- Work-up: Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 5 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with ethyl acetate (10 mL).
- Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography.
 - Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).
 - Target Product: 5-Fluoro-4-methyl-2,3-diphenylquinoline.

Expected Outcome & Troubleshooting

- Yield: Expect 75–90% isolated yield.
- Regioselectivity: If using an unsymmetrical alkyne, the bulkier group typically positions itself at C2 (distal to the methyl group) to minimize steric clash with the 4-methyl group of the quinoline.
- Common Issue: If conversion is low, ensure the DCE is anhydrous. Water can hydrolyze the intermediate imine.

Application 2: Cu(II)-Catalyzed C-H Amination of Indoles

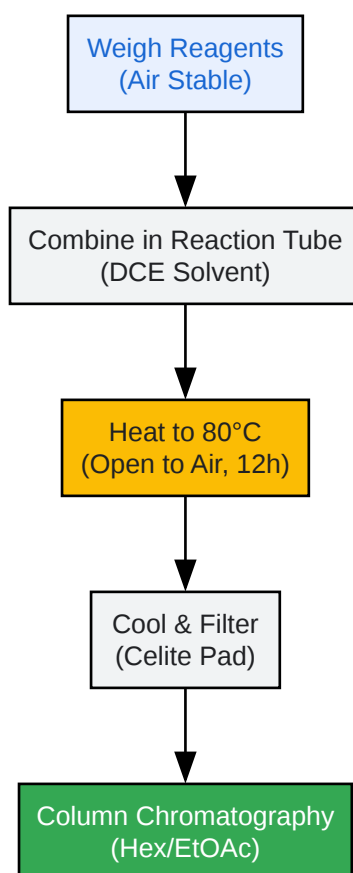
This protocol leverages 4-F-3-Me-Ant as an electrophilic aminating agent to install an ortho-amino ketone moiety at the C3 position of indoles.

Experimental Protocol

Reaction Scale: 0.2 mmol Conditions: Air atmosphere (Open flask)

Component	Equiv.	Amount	Role
Indole (N-protected preferred)	1.0	0.2 mmol	Nucleophile
4-Fluoro-3-methylantranil	1.2	36.3 mg	Aminating Agent
Cu(OAc) ₂	10 mol%	3.6 mg	Catalyst
Acetic Acid (AcOH)	20 mol%	2.4 μL	Additive (Proton source)
DCE	N/A	2.0 mL	Solvent

Workflow Diagram:



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Figure 2: Operational workflow for Cu-catalyzed amination.[1]

Key Procedural Steps:

- Combine the indole, anthranil, and

in a reaction tube.
- Add DCE and the acetic acid additive.
- Stir at 80 °C open to the air. The presence of air helps reoxidize the copper species if a redox cycle is involved, although the anthranil N-O bond cleavage is the primary driving force.
- Monitor via TLC. The anthranil spot (usually higher Rf) should disappear.
- Product: The resulting molecule is a (2-amino-5-fluorophenyl)(3-methyl-1H-indol-2-yl)methanone derivative (structure depends on exact insertion mechanism, often C3-amination followed by ring closure or simple C3-functionalization).

Safety & Handling

- Energetic N-O Bond: While anthranils are more stable than azides, the N-O bond is energetic. Avoid heating 4-F-3-Me-Ant above 150 °C without solvent.
- Toxicology: Fluorinated aromatics can show enhanced skin permeability. Wear nitrile gloves and work in a fume hood.
- Waste: Dispose of heavy metal residues (Rh, Sb, Cu) in dedicated hazardous waste streams.

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- [To cite this document: BenchChem. \[Application Note: Transition Metal-Catalyzed Ring Opening of 4-Fluoro-3-methylantranil\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b13669252/docs#application-note-transition-metal-catalyzed-ring-opening-of-4-fluoro-3-methylantranil\]](#)

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